molecular formula C11H21ClN2O2 B11718484 N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B11718484
M. Wt: 248.75 g/mol
InChI Key: YVCBCYNGRZTVBB-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2 and a molecular weight of 248.75 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring, a pyrrolidine ring, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-hydroxycyclohexanone with pyrrolidine-3-carboxamide in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride. Research indicates that structural modifications of pyrrolidine derivatives can significantly influence their anticancer efficacy.

Key Findings:

  • In vitro tests against human lung adenocarcinoma cells (A549) showed that this compound exhibited structure-dependent anticancer activity.
  • The compound demonstrated a significant reduction in cell viability, with variations based on specific substitutions in the molecular structure.
CompoundViability Reduction (%)Notes
Control100No treatment
Compound A78Weak activity
Compound B64Moderate activity
Compound C61High activity

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed against multidrug-resistant pathogens.

Testing Parameters:

  • Pathogens Tested: Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
  • Methods Used: Disc diffusion and broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs).

Results:

  • The compound displayed promising antimicrobial activity against MRSA strains.
  • It exhibited selective toxicity, showing lower cytotoxicity towards non-cancerous cells compared to cancerous cells.

Study on Anticancer Activity

A study focused on various pyrrolidine derivatives demonstrated that specific functional groups could enhance anticancer properties. The findings indicated that compounds with hydrazone structures exhibited potent activity against A549 cells while maintaining low toxicity towards normal cells.

Study on Antimicrobial Properties

Another investigation evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial action.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to:

Comparison with Similar Compounds

Biological Activity

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{18}ClN_{2}O_{2}
  • Molecular Weight : 240.73 g/mol

This compound primarily functions as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the tumor suppressor p53. By inhibiting MDM2, this compound can potentially restore p53 activity, leading to apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor effects across various cancer cell lines. The following table summarizes its inhibitory effects on cell growth:

Cell Line Tumor Type IC50 (μM) p53 Status
SJSA-1Osteosarcoma0.22Wild-type
Saos2Osteosarcoma0.15Null
LNCaPProstate Cancer0.24Wild-type

These results indicate that this compound exhibits significant antiproliferative activity, particularly in osteosarcoma and prostate cancer cell lines .

Pharmacokinetics and Dynamics

Pharmacokinetic studies have demonstrated that the compound shows favorable absorption and distribution characteristics in vivo. For instance, a study reported that a single oral administration of 100 mg/kg resulted in substantial plasma concentrations, indicating good bioavailability. Furthermore, pharmacodynamic assessments revealed that the compound effectively induces p53 activation and promotes apoptosis in tumor cells .

Case Studies and Research Findings

  • Case Study on Osteosarcoma : In a xenograft model using SJSA-1 cells, treatment with this compound led to a significant reduction in tumor size compared to controls. Histological analysis showed increased apoptosis markers in treated tissues .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the MDM2 protein, stabilizing p53 interactions and enhancing its transcriptional activity on downstream target genes involved in cell cycle regulation and apoptosis .
  • Comparative Studies : In comparative assays with other MDM2 inhibitors, this compound demonstrated superior potency and selectivity for MDM2 over other cellular targets, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCBCYNGRZTVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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